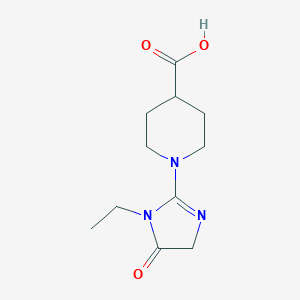

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

Beschreibung

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine backbone substituted at the 4-position with a carboxylic acid group. The piperidine ring is further functionalized with a 1-ethyl-5-oxo-4,5-dihydroimidazol-2-yl moiety. The ethyl group at the 1-position of the imidazolone enhances lipophilicity compared to shorter alkyl chains, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. While direct data on this compound’s applications are unavailable in the provided evidence, structurally related compounds are often explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Eigenschaften

Molekularformel |

C11H17N3O3 |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

1-(1-ethyl-5-oxo-4H-imidazol-2-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H17N3O3/c1-2-14-9(15)7-12-11(14)13-5-3-8(4-6-13)10(16)17/h8H,2-7H2,1H3,(H,16,17) |

InChI-Schlüssel |

QFDQHOCDLQMBGF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)CN=C1N2CCC(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Final Coupling: The final step involves coupling the imidazole and piperidine moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Typical Synthetic Route

-

Formation of the Imidazole Ring:

- Reactants: Ethyl derivatives and appropriate carbonyl compounds.

- Conditions: Acidic or basic catalysts may be used to facilitate the reaction.

-

Piperidine Ring Construction:

- Utilize piperidine derivatives and react with the imidazole precursor.

-

Carboxylic Acid Introduction:

- Employ carboxylation techniques to introduce the carboxylic acid group at the desired position.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Activity:

Research indicates that derivatives of this compound have shown promise as anticancer agents. For instance, studies have highlighted its potential in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties:

The compound has demonstrated antibacterial and antifungal activities in preliminary studies. It appears to disrupt microbial cell wall synthesis, leading to cell death .

3. Enzyme Inhibition:

Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells, potentially providing a therapeutic avenue for treatment .

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of piperidine and evaluated their anticancer properties. The results indicated that certain modifications to the structure enhanced cytotoxicity against human cancer cell lines, suggesting that 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid could be a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Screening

A separate study focused on testing the antimicrobial efficacy of various synthesized compounds derived from piperidine frameworks, including our target compound. The findings revealed significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- The imidazolone ring bears a methyl group instead of ethyl at the 1-position.

Implications : - Molecular weight: 225.24 g/mol (vs. 239.27 g/mol for the ethyl analog, calculated based on formula C11H17N3O3).

Safety Data : - Precautionary statements (P101, P102, P210) emphasize avoiding heat, ignition sources, and child exposure .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS 406476-31-1)

Structural Differences :

- Replaces the imidazolone ring with a pyridyl group substituted with a trifluoromethyl (-CF3) group.

Implications : - The electron-withdrawing -CF3 group increases acidity of the carboxylic acid (pKa reduction) and enhances metabolic stability.

- Higher melting point (162–164°C ), suggesting stronger crystalline packing compared to imidazolone derivatives.

- Molecular weight: 274.23 g/mol , with fluorine atoms contributing to improved bioavailability in some drug candidates .

2-(4-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic Acid

Structural Differences :

- Replaces piperidine with a nicotinic acid (pyridine-3-carboxylic acid) scaffold.

Implications : - Carboxylic acid at the 3-position (vs. 4-position in piperidine) alters spatial orientation in molecular interactions .

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid (CAS 1338683-32-1)

Structural Differences :

- Incorporates a 1,2,4-oxadiazole ring linked to pyridine and imidazole.

Implications : - Oxadiazole is a bioisostere for ester/amide groups, improving metabolic resistance.

- Molecular weight: 285.26 g/mol , with additional nitrogen and oxygen atoms enhancing hydrogen-bonding capacity .

Biologische Aktivität

1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid, also known by its CAS number 1707394-63-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.25 g/mol. The structure incorporates both imidazole and piperidine rings, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1707394-63-5 |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

Anticancer Properties

Research indicates that compounds containing imidazole and piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, by enhancing caspase activity and causing morphological changes at specific concentrations (1.0 μM to 10.0 μM) .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against viruses such as HSV-1 and other RNA viruses. In vitro studies demonstrate that similar compounds can inhibit viral replication effectively, suggesting that 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid may share these properties .

Case Studies

Several case studies highlight the biological evaluations of related compounds:

- Study on Anticancer Activity : A derivative demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as a microtubule-destabilizing agent .

- Antiviral Screening : Compounds similar to 1-(1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine were tested against various viruses, showing promising results in reducing viral titers in cell cultures .

- Antibacterial Testing : Testing against resistant strains showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–8 μg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The activation of caspases suggests a pathway through which the compound induces programmed cell death in cancer cells.

- Viral Replication Inhibition : Similar compounds have been shown to interfere with viral entry or replication processes.

- Bacterial Growth Inhibition : The structural features allow for interaction with bacterial enzymes or receptors critical for survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.